molecular formula C11H20O3 B1232364 2-Hydroxy-10-undecenoic acid

2-Hydroxy-10-undecenoic acid

Cat. No.: B1232364
M. Wt: 200.27 g/mol
InChI Key: NOAFRVYUFCNMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Domain of Bio-based Fatty Acids and Derivatives

The shift towards sustainable and renewable resources has placed a significant emphasis on bio-based chemicals. Fatty acids and their derivatives, derived from natural fats and oils, are at the forefront of this movement, offering alternatives to traditional petrochemicals. nih.gov These compounds are fundamental components of lipids and serve as versatile building blocks in various industries, including cosmetics, pharmaceuticals, and biofuels. nih.gov The development of bio-based fatty acid derivatives is driven by both consumer demand for environmentally friendly products and stricter environmental regulations. nih.gov The production of these valuable chemicals can be achieved through chemical or enzymatic processes using plant lipids or through microbial fermentation, with cyanobacteria being explored as a potential production platform. nih.gov

Overview of Undecenoic Acid Family Chemistry

Undecenoic acid, an unsaturated fatty acid with the chemical formula C11H20O2, is a key member of the medium-chain fatty acid family. hmdb.cagoogle.com Its most common isomer, 10-undecenoic acid, is typically produced through the pyrolysis of ricinoleic acid from castor oil. hmdb.ca The undecenoic acid family is characterized by the presence of a terminal double bond, which makes it a valuable bifunctional molecule for chemical synthesis. hmdb.ca This terminal unsaturation allows for a variety of chemical modifications, making it a precursor for the production of polymers like Nylon-11, as well as pharmaceuticals and personal care products. hmdb.ca The reactivity of the double bond and the carboxylic acid group allows for the synthesis of a wide range of derivatives, including esters and hydroxylated forms. hmdb.ca

Significance of Hydroxylated Unsaturated Fatty Acids in Academic Inquiry

Hydroxylated unsaturated fatty acids represent a unique class of lipids characterized by the presence of at least one hydroxyl group and one or more double bonds in their aliphatic chain. hmdb.ca These functional groups impart specific chemical and physical properties, leading to their involvement in diverse biological functions and making them valuable targets for chemical synthesis. hmdb.ca For instance, 2-hydroxy fatty acids are integral components of sphingolipids, which are crucial in nervous tissue. hmdb.caresearchgate.net The position of the hydroxyl group and the stereochemistry of the molecule are critical for their biological activity and potential applications. hmdb.ca The (R)-enantiomer of some 2-hydroxy fatty acids is preferentially incorporated into hexosylceramides, while the (S)-enantiomer is found in ceramides. sigmaaldrich.com The unique structures of hydroxylated unsaturated fatty acids make them important synthons for the preparation of complex natural products and other high-value chemicals. nih.gov

Chemical Profile of 2-Hydroxy-10-undecenoic Acid

PropertyData
Molecular FormulaC11H20O3
Molecular Weight200.27 g/mol
IUPAC Name2-hydroxyundec-10-enoic acid
SMILESC=CCCCCCCCC(C(=O)O)O
InChIInChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h2,10,12H,1,3-9H2,(H,13,14)
InChIKeyNOAFRVYUFCNMLG-UHFFFAOYSA-N

Table 1: Chemical properties of this compound. Data sourced from PubChem. ebi.ac.uk

Spectroscopic Data

SpectroscopyData for Methyl 2-hydroxy-10-undecenoate
¹³C NMR Spectral data available, but specific peak assignments are not provided in the search results.
Mass Spectrometry (GC-MS) Mass spectrum available, indicating the fragmentation pattern of the molecule.
IR Spectroscopy Vapor phase IR spectrum available, showing characteristic absorption bands.

Table 2: Spectroscopic data for Methyl 2-hydroxy-10-undecenoate. Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

2-hydroxyundec-10-enoic acid

InChI

InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h2,10,12H,1,3-9H2,(H,13,14)

InChI Key

NOAFRVYUFCNMLG-UHFFFAOYSA-N

SMILES

C=CCCCCCCCC(C(=O)O)O

Canonical SMILES

C=CCCCCCCCC(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxy 10 Undecenoic Acid

Chemoenzymatic Synthetic Routes

The allure of chemoenzymatic synthesis lies in the remarkable selectivity and efficiency of enzymes, offering environmentally benign alternatives to traditional chemical methods. For the synthesis of 2-hydroxy-10-undecenoic acid, biocatalysis provides elegant solutions for introducing a hydroxyl group at a specific position with a desired stereochemical outcome.

Enzyme-Catalyzed Regioselective Hydroxylation Strategies

At the forefront of enzymatic hydroxylation are cytochrome P450 monooxygenases, a superfamily of heme-containing enzymes renowned for their ability to activate molecular oxygen and insert an oxygen atom into a C-H bond with high regio- and stereoselectivity. nih.gov The P450 BM3 enzyme from Bacillus megaterium has been a workhorse in this field, and its application to the hydroxylation of 10-undecenoic acid has been a subject of significant research.

Studies have shown that wild-type and engineered P450 BM3 can catalyze the hydroxylation of 10-undecenoic acid. For instance, a light-activated hybrid P450 BM3 enzyme has been reported to exclusively hydroxylate the allylic position of 10-undecenoic acid, yielding (R)-9-hydroxy-10-undecenoic acid with an enantiomeric excess (ee) of 85%. nih.govmdpi.com This particular reaction highlights the enzyme's ability to differentiate between the various C-H bonds present in the fatty acid, a feat that is often challenging to achieve with conventional chemical reagents. The reaction is performed under photocatalytic conditions, where light is used to drive the catalytic cycle of the P450 enzyme. nih.gov

It is worth noting that while the focus is on this compound, much of the reported enzymatic hydroxylation of 10-undecenoic acid has centered on the allylic (C-9) position. nih.govfrontiersin.org However, the principles of enzyme engineering, particularly through directed evolution, offer the potential to alter the regioselectivity of P450 enzymes to favor hydroxylation at the C-2 position. By modifying the amino acid residues within the enzyme's active site, it is possible to steer the substrate into a different orientation, thereby favoring hydroxylation at a previously disfavored position. acs.org

Biotransformation Approaches Utilizing Microbial Systems

Whole-cell biotransformation presents a practical and cost-effective approach for synthesizing hydroxy fatty acids. This method utilizes intact microorganisms, which contain the necessary enzymatic machinery and cofactors, to carry out the desired chemical transformation. Various microbial systems, including bacteria and yeast, have been explored for the production of hydroxylated fatty acids.

For example, recombinant Escherichia coli cells have been engineered to express P450 enzymes for the specific purpose of fatty acid hydroxylation. rsc.org In a two-step whole-cell catalytic process, decanoic acid was first converted to trans-2-decenoic acid, which was then hydroxylated to produce 10-hydroxy-2-decenoic acid using engineered E. coli expressing a P450 enzyme and a glucose dehydrogenase for cofactor regeneration. acs.org While this example illustrates the hydroxylation of a related C10 fatty acid, the same principle can be applied to 10-undecenoic acid. The use of whole-cell systems circumvents the need for enzyme purification and the external addition of expensive cofactors, making the process more scalable and economically viable. frontiersin.org

Furthermore, microorganisms such as Candida tropicalis are known for their ability to perform ω-oxidation of fatty acids, a process that introduces a hydroxyl group at the terminal methyl group. acs.org While this typically leads to the formation of ω-hydroxy fatty acids, the metabolic pathways of these organisms can sometimes be harnessed to produce other hydroxylated derivatives. The substrate, 10-undecenoic acid, can be processed through the β-oxidation cycle in many bacteria, such as Pseudomonas putida, generating various intermediates that could potentially be intercepted and hydroxylated. csic.es

Optimization of Biocatalyst Performance and Reaction Conditions

To maximize the yield and efficiency of biocatalytic reactions, optimization of both the biocatalyst and the reaction conditions is crucial. This involves several strategies, including enzyme engineering, process optimization, and the use of immobilized enzymes.

Enzyme engineering, as previously mentioned, plays a pivotal role in enhancing biocatalyst performance. Site-directed mutagenesis and directed evolution have been successfully employed to improve the activity, stability, and selectivity of enzymes like P450 BM3. acs.org For instance, mutating specific amino acid residues in the active site can lead to tighter substrate binding and increased turnover rates. acs.org

Optimization of reaction conditions such as temperature, pH, substrate concentration, and cofactor regeneration is also critical for achieving high product yields. mdpi.com For whole-cell biotransformations, factors like cell density, aeration, and the composition of the culture medium must be carefully controlled. acs.org The use of response surface methodology (RSM) is a statistical approach that can be employed to systematically evaluate and optimize multiple reaction variables simultaneously. mdpi.com

Immobilization of enzymes on solid supports is another strategy to enhance their stability and reusability, which is particularly important for industrial applications. Immobilized enzymes can be easily separated from the reaction mixture, simplifying downstream processing and reducing costs.

Conventional Organic Synthesis Approaches

While chemoenzymatic methods offer elegance and selectivity, conventional organic synthesis provides a robust and versatile toolbox for the construction of this compound. These methods rely on well-understood reaction mechanisms and a vast library of chemical transformations.

Stereocontrolled Hydroxylation Protocols

Achieving stereocontrol in the hydroxylation of an unactivated C-H bond at the C-2 position of 10-undecenoic acid is a significant challenge in organic synthesis. One common strategy involves the α-hydroxylation of the carboxylic acid. This can be achieved by first converting the carboxylic acid to an enolate or a related reactive intermediate, followed by reaction with an electrophilic oxygen source.

A classic method for the α-hydroxylation of a carboxylic acid involves its conversion to a silyl (B83357) ketene (B1206846) acetal, which can then be oxidized. Alternatively, the carboxylic acid can be converted to an α-bromo acid, followed by nucleophilic substitution with a hydroxide (B78521) source. However, controlling the stereochemistry of this substitution can be difficult.

A more direct approach involves the use of chiral auxiliaries or catalysts. By temporarily attaching a chiral auxiliary to the carboxylic acid, it is possible to direct the approach of the oxidizing agent to one face of the molecule, thereby inducing stereoselectivity. After the hydroxylation reaction, the chiral auxiliary can be removed to yield the desired enantiomer of this compound.

While specific protocols for the direct stereocontrolled hydroxylation of 10-undecenoic acid at the C-2 position are not extensively detailed in the provided search results, the general principles of asymmetric synthesis can be applied. For instance, the development of chiral catalysts for the direct C-H oxidation of alkanes represents a frontier in organic chemistry that could be applicable to this synthesis.

Multi-step Linear and Convergent Synthesis

Multi-step synthesis provides a reliable, albeit sometimes lengthy, path to complex molecules like this compound. These synthetic routes can be categorized as either linear or convergent.

In a linear synthesis , the molecule is built step-by-step in a sequential manner. msu.edu A hypothetical linear synthesis of this compound might start from a simpler, readily available starting material. For example, one could envision a synthesis starting from 10-undecenoic acid itself. The carboxylic acid could be protected, and then a functional group could be introduced at the C-2 position, which is later converted to a hydroxyl group. A key challenge in this approach is the selective functionalization of the C-2 position in the presence of the terminal double bond.

For this compound, a convergent strategy could involve the synthesis of two key fragments: a C2 fragment containing the hydroxylated carboxylic acid moiety and a C9 fragment containing the terminal alkene. For instance, a protected form of 2-hydroxyacetic acid could be coupled with a 9-carbon organometallic reagent containing a terminal double bond. The success of such a strategy would depend on the availability of the starting fragments and the efficiency of the coupling reaction.

An example of a reaction that could be used in a multi-step synthesis is the conversion of 10-undecenoic acid to 10-undecynoic acid through bromination followed by dehydrobromination. orgsyn.org The resulting alkyne could then be subjected to various transformations to introduce the desired functionality at the C-2 position.

Summary of Synthetic Approaches

Development of Novel Reagents and Catalytic Systems

The introduction of a hydroxyl group at the α-position (C-2) of a carboxylic acid is a challenging transformation that has spurred the development of sophisticated catalytic systems. Research has progressed on both biocatalytic and chemocatalytic fronts to achieve high selectivity and efficiency for the synthesis of 2-hydroxy fatty acids, which can be directly applied to the synthesis of this compound.

Biocatalytic Systems: P450 Peroxygenases

A significant breakthrough in the field is the use of cytochrome P450 (CYP) enzymes that function as peroxygenases. These biocatalysts utilize hydrogen peroxide (H₂O₂) as the oxidant to perform highly regioselective and stereoselective C-H hydroxylation.

Key enzymes in this class include:

P450SPα (CYP152B1) from Sphingomonas paucimobilis: This was one of the first P450 peroxygenases discovered to be capable of hydroxylating fatty acids. It shows a strong preference for the α-position and accepts a range of saturated fatty acids (C11 to C18). researchgate.net For myristic acid (C14:0), it produces (S)-2-hydroxymyristic acid with high enantiomeric excess (94% ee). researchgate.net

P450Jα : A more recently characterized and robust fatty acid α-hydroxylase that converts a broad spectrum of fatty acids (C6:0-C16:0) and even the unsaturated oleic acid (C18:1) with high regioselectivity (>95%) and specific activity. nih.gov

Taurine dioxygenase (TauD) : This enzyme from Escherichia coli has demonstrated promiscuous catalytic activity in the α-hydroxylation of various carboxylic acids, offering another potential biocatalytic route. researchgate.net

These enzymatic systems are highly prized for their ability to generate enantiomerically pure products under mild conditions, an advantage that is difficult to achieve with traditional chemical methods. researchgate.netresearchgate.net

Interactive Data Table: Biocatalysts for α-Hydroxylation of Fatty Acids

Catalyst (Enzyme)Source OrganismSubstrate Example(s)Key Outcome(s)Reference(s)
P450SPα (CYP152B1) Sphingomonas paucimobilisC11:0 - C18:0 fatty acidsRegioselective α-hydroxylation; produces (S)-enantiomer. researchgate.net
P450Jα Jeotgalicoccus sp. ATCC 8456C6:0 - C16:0, Oleic acidHigh activity and >95% regioselectivity for α-position. nih.gov
P450Exα Exiguobacterium sp.C9 & C10 dicarboxylic acidsExclusive mono-α-hydroxylation of dicarboxylic acids. researchgate.netrsc.org
Taurine Dioxygenase (TauD) Escherichia coliVarious carboxylic acidsPromiscuous α-hydroxylation activity with high enantioselectivity. researchgate.net

Chemical and Chemoenzymatic Approaches

Beyond purely enzymatic systems, novel chemical reagents and chemoenzymatic cascades have been developed.

Asymmetric Chemical Hydroxylation : A highly selective method involves the use of chiral oxazolidinones as auxiliaries. In this approach, the fatty acid is first converted to a chiral imide. Deprotonation to form an enolate, followed by reaction with an electrophilic oxygen source like 2-(phenylsulfonyl)-3-phenyloxaziridine, yields the α-hydroxylated product with excellent enantiomeric excess (98–99% ee) after removal of the auxiliary. researchgate.net

Sustainable and Green Chemistry Aspects in Synthesis

The synthesis of this compound is intrinsically linked to the principles of green chemistry, starting with its precursor.

Renewable Feedstocks

10-Undecenoic acid is a bio-based platform chemical derived from the pyrolysis of ricinoleic acid, the main component of castor oil. nih.gov The use of this renewable feedstock is a foundational element of a sustainable synthetic process, reducing reliance on petrochemicals.

Green Catalysts and Reagents

Biocatalysis is at the forefront of green synthesis for hydroxylated fatty acids. The use of enzymes like P450 peroxygenases offers several environmental benefits:

Mild Reaction Conditions : Enzymatic reactions are typically conducted in aqueous media at or near ambient temperature and pressure, significantly reducing the energy input compared to traditional chemical syntheses. nih.gov

Green Oxidants : These enzymes utilize hydrogen peroxide (H₂O₂), an environmentally benign oxidant whose only byproduct is water. nih.govnih.gov This avoids the use of toxic heavy metal oxidants or stoichiometric amounts of hazardous reagents.

High Selectivity : The high regio- and stereo-selectivity of enzymes minimizes the formation of unwanted byproducts, leading to cleaner reaction profiles, higher yields, and a reduction in downstream processing and waste generation. researchgate.netresearchgate.net

Process Optimization for Sustainability

Modern synthetic strategies emphasize process efficiency to minimize waste and energy consumption.

One-Pot Reactions and Catalytic Cascades : Combining multiple reaction steps into a single pot, as seen in the chemoenzymatic conversion of fatty acids to α-ketoacids, enhances process efficiency. nih.gov This approach reduces the need for solvent-intensive workup and purification of intermediates, thereby lowering the environmental impact.

Solvent-Free Synthesis : Chemical methods are also being adapted to be greener. The synthesis of 2-hydroxy acids via intermediate chlorination with TCCA can be performed under solvent-free conditions, drastically reducing volatile organic compound (VOC) emissions. acs.org

Light-Driven Catalysis : For other functionalizations of the 10-undecenoic acid backbone, such as allylic hydroxylation at the C-9 position, light-driven P450 systems have been developed. nih.govfrontiersin.org These innovative systems use light energy to replace expensive and complex biological cofactors like NADPH, pointing toward a future where solar energy could drive the synthesis of complex bio-based chemicals.

Advanced Spectroscopic and Analytical Characterization of 2 Hydroxy 10 Undecenoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-Hydroxy-10-undecenoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.

One-Dimensional NMR (¹H, ¹³C) Spectral Assignments

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the various protons in the molecule. The proton at the C2 position, being attached to a carbon bearing a hydroxyl group, is expected to appear as a multiplet in the range of 4.1-4.3 ppm. The terminal vinyl protons at C11 show distinct signals: a complex multiplet for the proton at C10 around 5.7-5.9 ppm and two signals for the terminal protons (=CH₂) around 4.9-5.1 ppm. The methylene (B1212753) protons adjacent to the double bond (C9) and the carboxyl group (C3) would also exhibit characteristic chemical shifts.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carboxylic acid carbon (C1) is typically observed in the downfield region, around 175-180 ppm. The carbon bearing the hydroxyl group (C2) would resonate around 70 ppm. The olefinic carbons, C10 and C11, are expected at approximately 139 ppm and 114 ppm, respectively. The remaining methylene carbons of the aliphatic chain appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for similar compounds and may vary slightly from experimental values.)

Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~178.0
2~4.20 (dd)~70.5
3~1.75 (m), ~1.60 (m)~34.5
4~1.40 (m)~25.0
5-7~1.30 (m)~29.0-29.5
8~1.35 (m)~28.9
9~2.04 (q)~33.8
10~5.81 (ddt)~139.2
11~4.99 (dq), ~4.93 (dq)~114.1

dd: doublet of doublets, ddt: doublet of doublets of triplets, dq: doublet of quartets, m: multiplet, q: quartet

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D NMR and for elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY correlations would be expected between H2 and the two H3 protons, and sequentially along the aliphatic chain from H3 to H9. Importantly, correlations between the olefinic proton H10 and the adjacent methylene protons H9, as well as between H10 and the terminal H11 protons, would firmly establish the position of the double bond.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. hmdb.ca This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at ~4.20 ppm (H2) would correlate with the carbon signal at ~70.5 ppm (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. While less critical for the basic connectivity of this linear molecule, it can be useful in confirming the stereochemistry, particularly if chiral centers are present and the molecule adopts a preferred conformation.

Quantitative NMR Methodologies

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a substance without the need for a specific reference standard of the analyte. By using an internal standard with a known concentration and a well-resolved signal, the absolute quantity of this compound in a sample can be accurately determined. This method relies on the principle that the integral of an NMR signal is directly proportional to the number of corresponding nuclei. For qNMR analysis of this compound, a distinct and well-separated proton signal, such as the one for H2, would be chosen for integration against a suitable internal standard.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high accuracy. nih.gov This allows for the calculation of the elemental formula of this compound, which is C₁₁H₂₀O₃. The theoretical exact mass of the deprotonated molecule [M-H]⁻ is 199.1340. nih.gov HRMS analysis can confirm this elemental composition, distinguishing it from other isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the positions of functional groups.

For this compound, characteristic fragmentation in negative ion mode would involve the loss of water (H₂O) and carbon dioxide (CO₂) from the precursor ion. The cleavage of the carbon-carbon bond adjacent to the hydroxyl group is also a common fragmentation pathway for hydroxy fatty acids. researchgate.netacs.orgsemanticscholar.org The specific fragments observed would help to confirm the location of the hydroxyl group at the C2 position and the double bond at the C10-C11 position.

Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound (Note: These are predicted values and fragmentation patterns based on general knowledge of fatty acid mass spectrometry.)

IonPredicted m/zDescription
[M-H]⁻199.1340Deprotonated molecular ion
[M-H-H₂O]⁻181.1234Loss of water from the hydroxyl group
[M-H-CO₂]⁻155.1441Loss of carbon dioxide from the carboxyl group
[M-H-H₂O-CO₂]⁻137.1336Consecutive loss of water and carbon dioxide

The detailed analysis of the MS/MS spectrum provides a fingerprint of the molecule, which, in conjunction with the comprehensive NMR data, allows for the unequivocal structural characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and purity assessment of this compound, provided the molecule is first converted into a more volatile and thermally stable form through derivatization. apiservices.biz The inherent polarity and low volatility of the compound, due to its carboxylic acid and hydroxyl functional groups, necessitate this chemical modification prior to analysis. apiservices.biz

Common derivatization strategies include esterification of the carboxylic acid group and silylation of both the hydroxyl and carboxylic acid groups. nih.gov For instance, methylation can produce this compound, methyl ester, a derivative that has been successfully identified in natural product extracts by GC-MS. rjpbcs.com A more comprehensive approach is silylation, for example using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts both the acid and alcohol groups into their trimethylsilyl (B98337) (TMS) ether and ester, respectively. nih.gov

Once the derivatized analyte is introduced into the GC system, it is separated from other components based on its boiling point and interaction with the capillary column, which is often a nonpolar phase like HP-5MS. nih.gov The eluted compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its subsequent fragmentation pattern serve as a chemical fingerprint for identification. tutorchase.com

The mass spectrum is characterized by a molecular ion peak (M+) corresponding to the derivatized molecule and several key fragment ions. bu.edu.eg While specific fragmentation data for the 2-hydroxy isomer is not extensively published, the pattern can be predicted based on the known fragmentation of fatty acid esters and alcohols. libretexts.org Key fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group and the hydroxyl-bearing carbon. libretexts.orgshout.education The presence of clusters of peaks separated by 14 mass units often indicates the sequential loss of methylene (-CH2-) groups from the alkyl chain. libretexts.org

Table 1: Typical GC-MS Analysis Parameters

Parameter Description
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylsilyldiazomethane (B103560). nih.gov
GC Column HP-5MS or similar nonpolar capillary column. nih.gov
Carrier Gas Helium. embrapa.br
Ionization Mode Electron Impact (EI).

| Data Analysis | Comparison of retention time and mass spectrum with an authentic standard or spectral library. nih.gov |

Table 2: Predicted Mass Fragmentation Patterns for TMS-Derivatized this compound

Ion Type Description
Molecular Ion (M+) Represents the intact derivatized molecule; may be weak or absent. libretexts.org
M-15 Loss of a methyl group (•CH₃) from a TMS group.
Acylium Ion ([RCO]+) Formed by cleavage of the bond adjacent to the carbonyl group. shout.education
Alpha-Cleavage Fragmentation at the C-C bond adjacent to the silylated oxygen, resulting in a stable, resonance-stabilized ion.

| Alkyl Chain Fragments | A series of peaks separated by m/z 14, corresponding to the loss of CH₂ units. libretexts.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of this compound by probing the vibrations of its functional groups. nih.gov

The IR spectrum is dominated by absorptions corresponding to the hydroxyl (O-H), carbonyl (C=O), and vinyl (C=C) groups. A very broad, intense band is expected in the region of 3600–2800 cm⁻¹, which is characteristic of the O-H stretching vibration within the hydrogen-bonded carboxylic acid dimer. mdpi.com Superimposed on this will be the sharper O-H stretch from the secondary alcohol group, typically around 3400 cm⁻¹. nih.gov

The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp peak, typically found around 1700-1720 cm⁻¹. mdpi.com The presence of the terminal double bond is confirmed by a C=C stretching vibration, which appears as a medium-intensity peak around 1640 cm⁻¹. nih.gov The C-O stretching vibrations from the carboxylic acid and the secondary alcohol are expected in the 1300-1000 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the alkyl chain appear as strong peaks in the 3000–2850 cm⁻¹ range. researchgate.net A vapor phase IR spectrum for the related methyl ester derivative is available and shows characteristic absorptions. spectrabase.com

Raman spectroscopy provides complementary information. While the polar C=O and O-H groups give strong IR signals, the nonpolar C=C double bond of the terminal alkene typically produces a strong and sharp Raman scattering signal around 1640 cm⁻¹. nih.gov The long CH₂ chain also gives rise to characteristic bands in the Raman spectrum, such as the C-H stretching modes around 2800-3000 cm⁻¹ and the CH₂ bending (scissoring) mode near 1440 cm⁻¹. nih.govresearchgate.net Together, the IR and Raman spectra offer a comprehensive vibrational profile for structural confirmation.

Table 3: Key Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Spectroscopy
~3600–2800 Carboxylic Acid O-H Stretching (H-bonded dimer) IR
~3400 Alcohol O-H Stretching IR
~2924, ~2850 Alkyl C-H (CH₂) Asymmetric & Symmetric Stretching IR, Raman
~1710 Carboxylic Acid C=O Stretching IR
~1640 Alkene C=C Stretching IR, Raman
~1465 Alkyl C-H (CH₂) Bending (Scissoring) IR, Raman
~1430 Carboxylic Acid O-H In-plane Bending IR

Chromatographic Techniques for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis and purification of this compound in its underivatized state. apiservices.biz Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

Method development typically begins with a C18-bonded silica (B1680970) column as the stationary phase. apiservices.bizresearchgate.net Columns such as the Zorbax Eclipse XDB-C18 or Ascentis Express C18 are suitable choices. apiservices.biz The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). apiservices.bizlindenwood.edu To ensure good peak shape and prevent dissociation of the carboxylic acid group, which can lead to peak tailing, an acid modifier is added to the mobile phase. Phosphoric acid or formic acid at a low concentration (e.g., 0.1%) is commonly used. sielc.com

Detection of this compound can be challenging as it lacks a strong chromophore for UV-Vis detection at higher wavelengths. However, it can be detected at low UV wavelengths, typically between 200 nm and 215 nm, where the carboxylic acid and vinyl groups exhibit some absorbance. apiservices.biz For higher sensitivity or specificity, a fluorescent derivatization reagent that targets the carboxylic acid could be employed, or alternative detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) could be used. researchgate.net

Table 4: Typical RP-HPLC Method Parameters

Parameter Typical Setting
Column C18-bonded silica (e.g., 150 x 4.6 mm, 5 µm). apiservices.bizresearchgate.net
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic Acid.
Mobile Phase B Acetonitrile or Methanol. apiservices.biz
Elution Mode Isocratic or Gradient. lindenwood.edu
Flow Rate 0.3 - 2.0 mL/min. scielo.br
Column Temperature Ambient to 30 °C.

| Detector | UV at 200-215 nm. apiservices.biz |

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility. apiservices.biz Therefore, a derivatization step is mandatory to convert the analyte into a form suitable for GC analysis. This process involves capping the polar hydroxyl and carboxylic acid functional groups to increase thermal stability and volatility. nih.gov

The most common derivatization methods for hydroxy fatty acids are esterification and silylation.

Esterification: The carboxylic acid group is converted into an ester, most commonly a methyl ester, using reagents like trimethylsilyldiazomethane or by heating with methanol and an acid catalyst. nih.gov The resulting methyl 2-hydroxy-10-undecenoate is more volatile than the parent acid.

Silylation: This is a more comprehensive method where all active hydrogens (from both the alcohol and the carboxylic acid) are replaced with a trialkylsilyl group, typically trimethylsilyl (TMS). nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. nih.gov

The resulting volatile derivative can then be readily analyzed on a standard GC system, often equipped with a flame ionization detector (FID) or a mass spectrometer (MS), using a low-polarity capillary column. nih.gov

Table 5: Common Derivatization Methods for GC Analysis

Method Reagent Functional Group(s) Targeted Resulting Derivative
Esterification Trimethylsilyldiazomethane, BF₃/Methanol Carboxylic Acid Methyl Ester

| Silylation | BSTFA, MSTFA | Carboxylic Acid & Hydroxyl | TMS Ester & TMS Ether |

The presence of a stereocenter at the C-2 position means that this compound exists as a pair of enantiomers, (R)-2-Hydroxy-10-undecenoic acid and (S)-2-Hydroxy-10-undecenoic acid. Chiral chromatography is essential for separating and quantifying these enantiomers. Two primary strategies are employed: the indirect method and the direct method.

The indirect method involves derivatizing the racemic analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. libretexts.org These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). libretexts.org A common CDA for hydroxyl compounds is Mosher's acid chloride, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). nih.govacs.org The reaction forms diastereomeric Mosher esters, which can then be resolved and quantified. nih.gov

The direct method uses a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to separation. gcms.cz For HPLC, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated on silica are very common. A column such as a Chiralpak AD may be effective for this separation. nih.gov For GC, chiral columns often incorporate derivatized cyclodextrins into the stationary phase. gcms.cz The direct method is often preferred as it avoids potential complications from the derivatization reaction.

Table 6: Comparison of Chiral Separation Methods

Method Principle Advantages Disadvantages
Indirect (Diastereomer Formation) React with a chiral derivatizing agent (e.g., MTPA-Cl) to form diastereomers; separate on an achiral column. nih.govlibretexts.org Uses standard HPLC columns; method development can be straightforward. libretexts.org Requires pure chiral reagent; reaction must go to completion; potential for kinetic resolution. libretexts.org

| Direct (Chiral Stationary Phase) | Differential interaction of enantiomers with a chiral stationary phase (e.g., Chiralpak). nih.govgcms.cz | No derivatization required; avoids reaction-related issues. | CSPs can be expensive; finding a suitable CSP may require screening. |

Gas Chromatography (GC) for Volatile Derivatives

X-ray Crystallography (if applicable for crystalline derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline state. For this compound, this technique could provide unambiguous information on bond lengths, bond angles, conformational preferences, and intermolecular interactions such as hydrogen bonding. Crucially, for a single enantiomer, it can determine the absolute configuration (R or S) of the chiral center at C-2.

While fatty acids with ten or more carbons are generally crystalline at room temperature, there is no publicly available crystallographic data in the searched literature for this compound or its simple crystalline derivatives. mdpi.com To perform this analysis, a high-quality single crystal of the compound or a suitable solid derivative (e.g., an ester or amide) would first need to be grown. If such a crystal were obtained and analyzed, the resulting data would be the gold standard for its structural elucidation, confirming its connectivity and absolute stereochemistry.

Mechanistic Investigations of Enzymatic Transformations Involving 2 Hydroxy 10 Undecenoic Acid

Cytochrome P450 Monooxygenase Catalysis

Cytochrome P450 (P450) enzymes are a versatile superfamily of heme-containing monooxygenases known to catalyze a wide array of oxidation reactions, including the hydroxylation of fatty acids. nih.govresearchgate.netnih.gov These enzymes are of significant interest in biocatalysis due to their ability to perform regio- and stereoselective C-H bond functionalizations. nih.govresearchgate.net The catalytic cycle of P450s generally involves substrate binding, followed by one or more electron transfer steps and the activation of molecular oxygen to form a highly reactive iron-oxo intermediate, known as Compound I, which is responsible for the substrate oxidation. nih.gov

Regioselectivity and Stereoselectivity of Hydroxylation

There is currently no available scientific literature detailing the regioselectivity and stereoselectivity of the enzymatic hydroxylation leading to the formation of 2-hydroxy-10-undecenoic acid. Studies on the enzymatic hydroxylation of 10-undecenoic acid using cytochrome P450 BM3 have shown a high degree of regioselectivity for the allylic position, resulting in the formation of 9-hydroxy-10-undecenoic acid. nih.govresearchgate.netresearchgate.netmdpi.com In some instances, a light-activated hybrid P450 BM3 system produced (R)-9-hydroxy-10-undecenoic acid with a high enantiomeric excess. nih.govresearchgate.net

Substrate-Enzyme Binding and Active Site Modeling

No specific data on the binding of this compound to cytochrome P450 or other enzymes, nor any active site models involving this specific compound, were found in the reviewed literature. For the related substrate, 10-undecenoic acid, a binding constant (Kd) with a light-driven P450 BM3 hybrid enzyme has been reported, indicating a relatively weak interaction compared to its saturated counterparts. nih.gov Active site modeling for P450 enzymes is a complex field that often relies on crystal structures and computational methods to understand substrate specificity and predict metabolic outcomes. acs.org

Isotope Effects in Reaction Mechanisms

There is no available research on the isotope effects in reaction mechanisms that specifically involve this compound. Isotope effects are a powerful tool for elucidating enzymatic mechanisms, providing insight into rate-determining steps and transition state structures. mdpi.comunl.edunih.govd-nb.info Such studies have been applied to various P450-catalyzed reactions to understand the nature of the oxidizing species and the mechanism of C-H bond activation. nih.gov

Other Hydroxylase and Desaturase Enzyme Systems

While various hydroxylase and desaturase enzyme systems are known to act on fatty acids, no specific information was found regarding their activity on or production of this compound. researchgate.net

Biocatalyst Engineering for Enhanced Specificity and Efficiency

There are no published studies on the engineering of biocatalysts for the enhanced specificity and efficiency of producing or transforming this compound. Biocatalyst engineering, including methods like directed evolution and site-directed mutagenesis, is a common strategy to improve enzyme properties such as substrate scope, activity, and selectivity. nih.govacs.orgrsc.org For instance, engineering efforts on P450 BM3 have been successful in altering its regioselectivity for other fatty acids. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Hydroxy 10 Undecenoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of 2-hydroxy-10-undecenoic acid and how its flexibility influences its interactions. The presence of a hydroxyl group at the C-2 position, a terminal double bond, and a carboxylic acid function introduces significant conformational variability.

The analysis of the potential energy surface of related α-hydroxy acids reveals that the preferred conformations are determined by the formation of intramolecular hydrogen bonds. Specifically, a hydrogen bond can form between the hydrogen of the hydroxyl group and the carbonyl oxygen of the carboxylic acid group, creating a stable five-membered ring-like structure. The long undecenyl chain, with its terminal double bond, can adopt numerous conformations, ranging from extended linear forms to more compact, folded structures.

Computational methods like molecular mechanics (MM) and density functional theory (DFT) are employed to explore the conformational space. A systematic search can identify low-energy conformers. For analogous molecules, such as derivatives of 10-undecenoic acid hydrazide, NMR studies have confirmed the existence of multiple conformers in solution, such as synperiplanar and antiperiplanar forms. acs.org

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a surface. These simulations show how the molecule flexes and how the different functional groups are oriented over time. For instance, MD simulations of other hydroxy fatty acids have been used to understand their role in the organization of nanodomains in plasma membranes, where hydrogen bonding involving the hydroxyl group is crucial. nih.gov

Table 1: Predicted Conformational Data for this compound Analogues This table is illustrative and based on typical data from computational studies of similar molecules.

ParameterValueMethod
Dihedral Angle (HO-C2-C1-O)~0° (for H-bonded conformer)DFT (B3LYP/6-31G)
Relative Energy of Extended Conformer+2-5 kcal/molDFT (B3LYP/6-31G)
Number of Rotatable Bonds9Computed

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of this compound. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the presence of the π-system in the terminal double bond and the lone pairs on the oxygen atoms of the hydroxyl and carboxyl groups will significantly influence the nature and energy of these frontier orbitals.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, the MEP would show negative potential (red regions) around the oxygen atoms of the carboxyl and hydroxyl groups, indicating their susceptibility to electrophilic attack. The terminal double bond would also represent a region of high electron density.

Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, can be calculated to quantify the molecule's reactivity. Studies on similar fatty acid derivatives have used these descriptors to correlate with their observed properties, such as the antiwear performance of lubricant additives. nih.gov

Table 2: Calculated Electronic Properties for a Model α-Hydroxy Acid This table is illustrative and based on typical data from DFT calculations on similar molecules.

PropertyCalculated ValueMethod
HOMO Energy-6.5 eVDFT (B3LYP/6-311++G(d,p))
LUMO Energy-0.5 eVDFT (B3LYP/6-311++G(d,p))
HOMO-LUMO Gap6.0 eVDFT (B3LYP/6-311++G(d,p))
Dipole Moment2.5 DDFT (B3LYP/6-311++G(d,p))

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters for this compound, which can aid in its experimental identification and characterization.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods. These calculated frequencies, when appropriately scaled, can be compared with experimental IR spectra to assign the observed bands to specific vibrational modes of the molecule. For the methyl ester of this compound, a predicted vapor phase IR spectrum is available. gerli.com Key predicted bands would include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, the C=C stretch of the terminal alkene, and various C-H stretching and bending modes.

Mass Spectrometry: While exact mass spectra are difficult to predict from first principles, computational tools can predict certain parameters relevant to mass spectrometry. For instance, predicted Collision Cross Section (CCS) values for different adducts of this compound have been calculated using tools like CCSbase and are available in databases such as PubChem. nih.gov These values are useful in ion mobility-mass spectrometry for identifying the compound in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Empirical and quantum mechanical methods can be used to predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure. For complex molecules like this, DFT-based calculations of NMR parameters can provide high accuracy.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueSource/Method
Collision Cross Section ([M+H]+)150.0 ŲPubChem / CCSbase nih.gov
Collision Cross Section ([M+Na]+)154.4 ŲPubChem / CCSbase nih.gov
Collision Cross Section ([M-H]-)146.6 ŲPubChem / CCSbase nih.gov
Key IR Frequency (C=O stretch)~1720 cm⁻¹Typical for carboxylic acids
Key IR Frequency (O-H stretch)~3300-2500 cm⁻¹ (broad)Typical for carboxylic acids

Reaction Mechanism Simulations for Chemical and Enzymatic Processes

Theoretical simulations of reaction mechanisms can provide a detailed understanding of the chemical transformations involving this compound. This includes both its synthesis and its subsequent reactions.

Formation: The hydroxylation of 10-undecenoic acid is a key reaction. Studies on the enzymatic hydroxylation of fatty acids by cytochrome P450 enzymes have been a subject of computational investigation. nih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly suited for simulating these enzymatic reactions. These studies can elucidate the reaction pathway, identify transition states, and explain the regio- and stereoselectivity of the hydroxylation. For example, simulations can show why hydroxylation might occur at the C-2 position versus other positions like the allylic C-9. nih.gov

Reactions: The reactivity of this compound itself can be studied. For example, the terminal double bond can undergo various addition reactions, and the hydroxyl and carboxyl groups can participate in esterification or other reactions. DFT calculations can be used to model the potential energy surfaces of these reactions, determining activation barriers and reaction energies. For instance, the mechanism of lactonization, involving the intramolecular reaction between the hydroxyl and carboxylic acid groups, can be computationally explored.

Structure-Activity Relationship (SAR) Modeling (Excluding pharmacological activities)

Structure-Activity Relationship (SAR) modeling aims to correlate the structural features of a molecule with its activity. While often used in drug discovery, SAR can also be applied to non-pharmacological properties, such as a compound's performance as a lubricant, surfactant, or polymer precursor.

For this compound, SAR studies could explore how variations in its structure affect properties like its ability to form stable monolayers at interfaces or its effectiveness as a monomer in polymerization reactions. For example, a hypothetical SAR study could investigate a series of 2-hydroxy-alkenoic acids with varying chain lengths and positions of the double bond. Computational descriptors such as molecular weight, logP, polar surface area, and the number of rotatable bonds, along with quantum chemically derived descriptors, would be used to build a model.

A study on the tribological properties of Schiff base derivatives of 10-undecenoic acid used quantum chemical calculations to correlate molecular structure with antiwear performance, a prime example of non-pharmacological SAR. researchgate.net Similarly, the influence of the hydroxyl group and the terminal double bond in this compound on its physical properties, such as viscosity or surface tension in formulations, could be modeled.

In-depth Analysis Reveals Limited Public Research on the Derivatization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research specifically detailing the derivatization and functionalization of the chemical compound This compound for applications in advanced materials and as a chemical synthon.

While extensive research exists for its parent compound, 10-undecenoic acid, and its isomer, 9-hydroxy-10-undecenoic acid, information regarding the specific chemical modifications of this compound, as outlined in the requested article structure, is not present in the reviewed literature. The planned article was to be structured as follows:

Derivatization and Functionalization of 2-Hydroxy-10-undecenoic Acid for Advanced Materials and Chemical Synthons6.1. Chemical Modifications at the Carboxylic Acid Moiety6.1.1. Esterification Reactions for Polymerization Monomers 6.1.2. Amidation and Other Functional Group Transformations6.2. Transformations at the Hydroxyl Group6.2.1. Etherification and Alkylation Reactions 6.2.2. Oxidation to Ketones or Further Functionalization6.3. Olefinic Reactions at the Terminal Double Bond

Searches have yielded numerous studies on related compounds. For instance, the enzymatic and chemical oxidation of 10-undecenoic acid to produce 9-hydroxy-10-undecenoic acid is well-documented, with the resulting compound being a valuable synthon for natural product synthesis. Current time information in Bangalore, IN.nih.govrsc.orgresearchgate.net Similarly, the derivatization of 10-undecenoic acid itself, through reactions like esterification, amidation, and various additions across its terminal double bond, is a mature field of study for creating monomers and other functional molecules. beilstein-journals.orgnih.govresearchgate.netmdpi.comaocs.orgresearchgate.net

However, specific research detailing these same transformations (esterification for polymers, amidation, etherification, oxidation, and olefinic reactions) for This compound could not be located. While the compound itself and its methyl ester are listed in chemical supplier databases, indicating their existence, dedicated studies on their subsequent functionalization for materials science are not apparent in the public domain. echemi.comspectrabase.com One study detailed the synthesis of a 2-substituted derivative of 10-undecenoic acid, but the hydroxyl group was not located on the primary carbon chain. researchgate.net

Without specific research findings on this compound, generating a scientifically accurate and authoritative article that strictly adheres to the requested, detailed outline is not possible. The creation of such content would require speculation based on the general reactivity of α-hydroxy acids and terminal alkenes, rather than being based on documented research, which would not meet the required standard of scientific accuracy.

Therefore, we must conclude that the information necessary to construct the requested article is not available at this time.

Olefinic Reactions at the Terminal Double Bond

Epoxidation and Dihydroxylation Reactions

The terminal double bond of the undecenoate chain is readily susceptible to oxidation reactions, primarily epoxidation and dihydroxylation, yielding reactive intermediates for further chemical transformations.

Epoxidation: The conversion of the terminal alkene to an epoxide creates a strained three-membered ring that can be opened by various nucleophiles, providing a route to diverse functional groups. Chemo-enzymatic methods have been successfully employed for the epoxidation of 10-undecenoic acid methyl ester. ocl-journal.org In one such method, an immobilized Lipase B from Candida antarctica (Novozym® 435) catalyzes the formation of peracetic acid from methyl acetate (B1210297) and H₂O₂, which then epoxidizes the double bond in situ. ocl-journal.org

Furthermore, studies using cytochrome P450 enzymes have shown selectivity in the oxidation of 10-undecenoic acid. researchgate.netnih.gov While turnover conditions with P450 BM3 tend to favor allylic hydroxylation at the C9 position, the isolated active intermediate, Compound I, exclusively catalyzes the epoxidation of the terminal double bond to yield 10,11-epoxyundecanoic acid. researchgate.net This enzymatic approach highlights a pathway to selectively form the epoxide over other oxidation products. researchgate.net The epoxidation reaction has also been applied to polymeric backbones containing undecenoate side chains, such as poly(3-hydroxyoctanoate-co-3-hydroxy-10-undecenoate)s (PHOUs), using reagents like m-chloroperbenzoic acid (MCPBA) without causing polymer cross-linking. acs.org This modification transforms the vinyl groups into epoxide groups, altering the thermal properties of the polymer by increasing the glass transition temperature and decreasing the melting temperature. acs.org

Dihydroxylation: The syn-dihydroxylation of the terminal alkene is a powerful method to introduce a 1,2-diol functionality, a common precursor in polymer and pharmaceutical synthesis. The Sharpless asymmetric dihydroxylation (AD) has been applied to 10-undecenoic acid to produce chiral diols. acs.orgacs.org This reaction utilizes an osmium catalyst and a chiral ligand to achieve high enantioselectivity. organic-chemistry.org

Studies have demonstrated the efficacy of this reaction both in homogeneous solution and on solid-phase supports. When performed in solution with the chiral ligand mixture AD-mix-β, 10-undecenoic acid can be converted to its corresponding diol with high enantiomeric excess (ee). acs.orgacs.org The reaction has also been monitored on-bead using HRMAS NMR after immobilizing the acid on a resin, though the enantioselectivity was observed to be lower in the solid phase. acs.orgacs.org

Table 1: Enantiomeric Excess in Asymmetric Dihydroxylation of 10-Undecenoic Acid
Reaction ConditionChiral Ligand SystemResulting Enantiomeric Excess (ee)Reference
Homogeneous SolutionAD-mix-β88% acs.orgacs.org
Solid Support (Wang-resin/TentaGel)AD-mix-β20-45% acs.orgacs.org
Thiol-ene "Click" Chemistry and Other Addition Reactions

The terminal alkene of this compound is an ideal substrate for thiol-ene "click" chemistry. This highly efficient and atom-economical reaction proceeds via a free-radical mechanism, often initiated by UV light, to form a stable carbon-sulfur bond with anti-Markovnikov regioselectivity. mdpi.combeilstein-journals.org This strategy has been widely used to functionalize the undecenoate backbone and to synthesize monomers for step-growth polymerization. mdpi.com

Researchers have synthesized novel diols by reacting 10-undecen-1-ol (B85765) with thiol-containing compounds like 2-mercaptoethanol. mdpi.commdpi.com These resulting diols, which are derived entirely from renewable resources, serve as monomers for the synthesis of polyurethanes and polyesters. mdpi.comrsc.org Similarly, the thiol-ene reaction has been used to create dicarboxylic acid monomers by reacting 10-undecenoic acid with thiols containing a carboxylic acid group, such as 3-mercaptopropionic acid. researchgate.net These monomers can then undergo polycondensation with diamines to produce fatty-acid-derived polyamides. mdpi.com

The versatility of this reaction is further demonstrated in the modification of polymers. For instance, polyhydroxyalkanoates (PHAs) containing 3-hydroxy-10-undecenoate units have been functionalized with various thiols (e.g., 2-mercaptoethanol, 3-mercaptopropionic acid) to introduce hydroxyl and carboxyl groups, thereby increasing the hydrophilicity and tuning the mechanical properties of the material. researchgate.net

Table 2: Examples of Thiol-ene Reactions with 10-Undecenoic Acid Derivatives
Undecenoate DerivativeThiol ReagentResulting Product/ApplicationReference
10-Undecen-1-ol2-MercaptoethanolDiol for polyurethane synthesis mdpi.commdpi.com
Methyl 10-undecenoate3-Mercaptopropionic acidDiester for polyester (B1180765) synthesis rsc.org
10-Undecenoic AcidGlycerol (B35011) monothioglycolateDiol for polyurethane synthesis researchgate.net
Poly(3-hydroxy-10-undecenoate) copolymers3-Mercaptopropionic acidCarboxyl-functionalized PHA polymer researchgate.net
Olefin Metathesis for Chain Elongation or Cyclization

Olefin metathesis is a powerful catalytic tool for C-C bond formation, enabling chain elongation, cyclization, and the synthesis of telechelic polymers from unsaturated fatty acids. ias.ac.in The terminal double bond of this compound and its derivatives is an active participant in both self-metathesis and cross-metathesis reactions.

Self-metathesis of undecenoic acid derivatives, in the presence of ruthenium-based catalysts like the Grubbs catalyst, leads to a C22 dicarboxylic acid diester and ethylene (B1197577) gas. rsc.org The removal of ethylene drives the reaction to completion, providing an efficient route to AA-type monomers for polycondensation reactions to form polyesters and polyamides. rsc.org

Cross-metathesis allows for the introduction of other functional groups. For example, the cross-metathesis of 10-undecenenitrile (B8766254) (derived from 10-undecenoic acid) with methyl acrylate (B77674) produces a nitrile ester. ifpenergiesnouvelles.frifpenergiesnouvelles.fr This product can then be hydrogenated to yield a linear amino ester, an AB-type monomer essential for the synthesis of polyamides like Polyamide 11. ifpenergiesnouvelles.frifpenergiesnouvelles.fr Furthermore, the double bond in derivatives like (R)-9-hydroxy-10-undecenoic acid has been utilized for chain elongation through metathesis reactions, demonstrating its utility in building complex natural product synthons. nih.gov Acyclic diene metathesis (ADMET) polymerization of α,ω-dienes derived from undecenoic acid can also be employed to synthesize unsaturated polyesters. ias.ac.in

Synthesis of Macromolecular Structures and Oligomers

The functional handles on this compound make it an excellent building block for a variety of macromolecular structures. Its ability to be converted into diols, dicarboxylic acids, and other AB-type monomers allows for its incorporation into diverse polymer backbones.

Incorporation into Polymeric Backbones (e.g., Polyesters, Polyurethanes)

Polyesters: this compound derivatives are valuable precursors for renewable polyesters. researchgate.netdntb.gov.ua Diols and diesters synthesized from 10-undecenoic acid via methods like thiol-ene chemistry can be used in polycondensation reactions. rsc.org For example, a series of thermoplastic polyesters with tunable properties were synthesized by reacting diols derived from 10-undecen-1-ol with renewable aromatic diesters prepared from methyl vanillate. rsc.org Another approach involves converting the acid into an AB-type monomer containing both an epoxy and a carboxylic acid group, which can then be polymerized to form hydroxyl-functionalized polyesters. researchgate.netdntb.gov.ua The pendant hydroxyl groups along the resulting polymer backbone are available for post-polymerization modification. researchgate.net

Polyurethanes: The synthesis of bio-based polyols from 10-undecenoic acid is a key strategy for producing renewable polyurethanes (PUs). mdpi.com Diols created via thiol-ene coupling of 10-undecenoic acid derivatives are reacted with diisocyanates to form linear thermoplastic PUs. mdpi.commdpi.com For instance, a diol synthesized from 10-undecenoic acid and glycerol monothioglycolate was reacted with hexamethylene diisocyanate (HDI) to prepare PUs. researchgate.net By incorporating a chain extender also derived from the acid, the content of dangling side chains in the PU network could be controlled, which in turn influenced the material's thermal properties, such as the glass transition and melting temperatures. researchgate.net Furthermore, novel aromatic triols synthesized via the cyclotrimerization of methyl 10-undecynoate (B13358998) have been used to create crosslinked polyurethane networks. acs.org

Table 3: Effect of Dangling Chain Content on Thermal Properties of 10-Undecenoic Acid-Based Polyurethanes
Mole % of Dangling Chain ExtenderGlass Transition Temp. (Tg), °CMelting Temp. (Tm), °CReference
0%-1.8101.4 researchgate.net
35%-10.585.1 researchgate.net
65%-17.670.3 researchgate.net
100%-25.755.8 researchgate.net
Preparation of Novel Monomers and Cross-linking Agents

Beyond direct incorporation into polymers, this compound is a synthon for novel monomers and cross-linking agents that introduce specific functionalities into materials.

Novel Monomers: The enzymatic esterification of 10-undecenoic acid with 2-hydroxyethyl methacrylate (B99206) (HEMA) yields 2-(10-undecenoyloxy)ethyl methacrylate, an asymmetrical diene monomer. nih.govresearchgate.net This monomer possesses two distinct double bonds with different reactivities, allowing for selective polymerization. It can be polymerized via thiol-ene reactions to produce poly(thioether-ester)s. researchgate.net The various diols, diesters, and diacids produced from 10-undecenoic acid through reactions like metathesis and thiol-ene additions all represent novel monomers for the synthesis of a wide range of polymers. rsc.orgrsc.org

Cross-linking Agents: The terminal double bond of the undecenoate chain serves as a latent reactive site for cross-linking. When undecenoic acid is grafted onto a polymer backbone, such as hyaluronic acid, this double bond becomes available for subsequent functionalization or cross-linking reactions. nih.govmdpi.com This can be achieved through photoinitiated radical polymerization or via thiol-ene coupling with a dithiol cross-linker, transforming a linear polymer system into a cross-linked hydrogel network. researchgate.netnih.gov This approach allows for the control of network density and material properties like swelling and mechanical strength. researchgate.netnih.gov

Advanced Analytical Methodologies for Research Applications

Development of Targeted Mass Spectrometry Assays in Complex Research Samples

Targeted mass spectrometry (MS) is a powerful approach for the selective detection and quantification of specific analytes like 2-Hydroxy-10-undecenoic acid within complex mixtures such as plasma, cell cultures, or fermentation broths. These assays are designed to focus the instrument's acquisition on predefined ions, significantly enhancing sensitivity and reducing matrix interference.

Reliable MS-based assays are fundamental for translating biomarker discovery into practical applications. nih.gov The development of such methods involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. For instance, in analyzing oxidized phospholipids (B1166683) in plasma, targeted MS approaches like Precursor Ion Scanning (PIS) and Neutral Loss (NL) scanning are employed to selectively identify classes of compounds. biorxiv.org For a phosphatidylcholine headgroup, a PIS for m/z 184 is characteristic, allowing for the specific detection of this class of lipids. biorxiv.org Similarly, a targeted assay for this compound would involve identifying unique precursor-to-product ion transitions for use in Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. lipidmaps.org

The process begins with optimizing the ionization of the target molecule, typically using electrospray ionization (ESI) in negative mode for acidic compounds like carboxylic acids. The precursor ion, corresponding to the deprotonated molecule [M-H]⁻, is selected. This ion is then fragmented in the collision cell, and specific, stable product ions are identified. The transition from the precursor ion to a high-intensity product ion serves as the basis for the highly selective MRM assay. nih.govlipidmaps.org

Table 1: Representative Parameters for Targeted MS/MS Assay Development

Parameter Description Example Application
Ionization Mode ESI Negative Optimal for acidic molecules like fatty acids. lipidmaps.org
Precursor Ion [M-H]⁻ For this compound, this would be m/z 199.13.
Scan Type Multiple Reaction Monitoring (MRM) Provides high sensitivity and specificity by monitoring specific ion transitions. nih.gov
Collision Energy Optimized Voltage (eV) Tuned to maximize the intensity of the desired product ion. nih.gov

| Internal Standard | Stable Isotope Labeled (SIL) version of the analyte | Used for accurate quantification by correcting for matrix effects and instrument variability. nih.gov |

High-resolution mass spectrometry (HRMS) also plays a critical role, particularly in confirming the identity of analytes and elucidating unknown structures. The accurate mass data provided by instruments like Orbitrap or TOF-MS can prevent misidentification of metabolites or "metabonates"—false metabolites arising from sample preparation artifacts. nih.gov

Advanced Chromatographic-Mass Spectrometric Coupling for Metabolite Profiling

Metabolite profiling aims to identify and quantify a wide range of small molecules in a biological sample. For a compound like this compound, this is most effectively achieved by coupling advanced liquid chromatography (LC) with high-resolution mass spectrometry (HRMS). nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use columns with sub-2 µm particles, offer higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov The choice of column and mobile phase is critical for separating the analyte of interest from other closely related molecules. Reversed-phase chromatography using a C18 column is the most common approach for analyzing fatty acids. researchtrend.netmdpi.com

A typical setup involves a gradient elution program where the mobile phase composition is changed over time. For example, a gradient might start with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and gradually increase the percentage of organic solvent (e.g., acetonitrile (B52724) or methanol). researchtrend.netmdpi.com This allows for the effective separation of a wide range of metabolites with varying polarities.

Following separation, the eluent is introduced into the mass spectrometer. HRMS instruments like Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap provide accurate mass measurements (typically with <5 ppm error), which allows for the determination of the elemental composition of the detected ions. mdpi.com This capability is essential for identifying unknown metabolites and distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov

Table 2: Typical UHPLC-HRMS Parameters for Hydroxy Fatty Acid Profiling

Parameter Setting Purpose
Column Reversed-Phase C18 (e.g., 2.1 mm x 100 mm, 1.9 µm) Separation of nonpolar to moderately polar compounds. researchtrend.net
Mobile Phase A 0.1% Formic Acid in Water Aqueous component of the mobile phase. mdpi.com
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic component for eluting hydrophobic compounds. researchtrend.net
Flow Rate 0.3 - 0.5 mL/min Typical flow rate for UHPLC systems. researchtrend.net
Gradient 5% to 98% B over ~8-10 min Allows for the separation of a wide range of metabolites. mdpi.com
MS Detector Orbitrap or TOF Provides high-resolution, accurate mass data for confident identification. researchtrend.netmdpi.com

| Mass Range | m/z 100-1000 | Covers the expected mass range for many metabolites. researchtrend.net |

Data analysis workflows often involve software that can extract features (based on m/z, retention time, and intensity), align them across multiple samples, and perform statistical analysis to identify significant differences between sample groups. nih.gov

Quantitative Analysis Methods for Bioprocess Monitoring

The production of this compound via fermentation or biocatalysis requires robust quantitative methods to monitor the process, optimize yields, and characterize the final product. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

For GC analysis, fatty acids must first be derivatized to increase their volatility. A common method is transesterification to form fatty acid methyl esters (FAMEs). frontiersin.org For instance, lyophilized biomass can be treated with a solution of sulfuric acid in methanol (B129727) and chloroform (B151607) at high temperatures to convert the hydroxy fatty acids into their corresponding methyl esters. frontiersin.org These volatile derivatives are then separated on a GC column and detected by a Flame Ionization Detector (FID) or mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard. researchgate.net

HPLC is also widely used for quantification, often with UV detection. apiservices.bizbuffalostate.eduresearchgate.net For α,β-unsaturated acids like this compound, the conjugated double bond system allows for detection at specific UV wavelengths, typically around 210-225 nm. apiservices.bizbuffalostate.edu A reversed-phase HPLC method using a C18 column and an isocratic or gradient mobile phase of methanol/water/acid can effectively separate the target compound. buffalostate.eduresearchgate.net Method validation is crucial and includes assessing linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ). apiservices.bizresearchgate.net

Table 3: Research Findings on Bioprocesses for Related Hydroxy Fatty Acids

Organism Substrate(s) Product Titer/Yield Analytical Method Reference
E. coli (engineered) Glucose, trans-2-decenoic acid 10-Hydroxy-2-decenoic acid 18.8 mg/L Not specified nih.gov
E. coli (engineered) Decanoic Acid trans-2-decenoic acid 93.1% conversion rate Not specified acs.org
Starmerella bombicola Glucose, Corn Oil Sophorolipids Not specified ST/IFT Measurement frontiersin.org
Candida bombicola Deproteinized whey, Glucose, Oleic acid Sophorolipids 33.32 g/L HPLC, LC-MS nih.gov

These quantitative methods are essential for metabolic engineering efforts, where they are used to evaluate the effectiveness of different genetic modifications and fermentation strategies aimed at increasing the production of the desired compound. bohrium.comresearchgate.net

Microfluidic and Miniaturized Analytical Platforms

Microfluidic and miniaturized analytical platforms, often called "lab-on-a-chip" (LOC) devices, offer significant advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and portability. nih.govxjtu.edu.cn While specific microfluidic devices for this compound are not yet described in the literature, the technology holds great promise for its future analysis in research applications.

These platforms can be fabricated from materials like polymers (e.g., PDMS), paper, or ceramics. nih.govresearchgate.net Paper-based microfluidic analytical devices (µPADs) are particularly attractive for low-cost, point-of-care testing due to their simplicity and ability to function without external power. xjtu.edu.cncore.ac.uk For example, a colorimetric assay could be developed where the concentration of this compound is determined by a color change that can be read by eye or with a smartphone camera. core.ac.uk

More complex chip-based systems can integrate multiple analytical steps, such as sample injection, mixing, reaction, and detection, onto a single miniaturized device. researchgate.netresearchgate.net For instance, a microfluidic platform could be coupled with electrochemical sensors for real-time monitoring of this compound during a bioprocess. This would allow for continuous feedback and tighter control over fermentation conditions. The integration of such miniaturized systems with automation and the Internet of Things (IoT) is an emerging trend that could lead to fully automated and robust analytical micro-devices for a wide range of applications. researchgate.net

Future Research Directions and Unexplored Potential of 2 Hydroxy 10 Undecenoic Acid

Discovery of Novel Biosynthetic Pathways

The current production of hydroxylated fatty acids often relies on chemical methods which can be harsh and lack selectivity. Biocatalysis presents a green alternative, and the discovery of novel biosynthetic routes to 2-hydroxy-10-undecenoic acid is a primary research frontier. Future work will likely focus on the exploration and engineering of enzymes capable of regioselective hydroxylation.

A key area of investigation involves the cytochrome P450 superfamily of enzymes, which are known for their ability to perform highly specific C-H bond functionalization. nih.gov Research has demonstrated the selective hydroxylation of 10-undecenoic acid at the allylic C9 position using a light-activated P450 BM3 enzyme. nih.gov A crucial future direction will be to discover or engineer P450 variants that can introduce a hydroxyl group specifically at the C2 (α) position. This could involve screening microbial diversity for novel P450s or employing directed evolution to alter the regioselectivity of known enzymes.

Another promising enzyme class is the fatty acid hydratases (FAHYs), which catalyze the addition of water to carbon-carbon double bonds. While many known hydratases act on the double bond of unsaturated fatty acids to produce hydroxy fatty acids (e.g., 10-hydroxy stearic acid from oleic acid), their application is often limited to free fatty acids. d-nb.info Research into evolving the promiscuity of these enzymes could yield catalysts that recognize different positions or even functionalize the terminal double bond of 10-undecenoic acid, which could then be followed by enzymatic oxidation to the carboxylic acid.

A proposed biosynthetic pathway, analogous to the formation of other hydroxy acids, could start from 10-undecenoic acid. acs.org This precursor would be targeted by a specifically engineered monooxygenase or hydratase to yield the desired 2-hydroxy product.

Table 1: Potential Enzyme Classes for Biosynthesis of this compound

Enzyme ClassPrecursor SubstrateCatalytic ActionResearch Focus
Cytochrome P450 Monooxygenases 10-Undecenoic AcidRegioselective C-H hydroxylation at the C2 position.Discovery of novel P450s; protein engineering of existing enzymes (e.g., P450 BM3) to alter regioselectivity.
Fatty Acid Hydratases (FAHYs) 10-Undecenoic AcidPotential hydration of the terminal double bond followed by oxidation.Engineering enzyme-substrate binding to accommodate the undecenoic acid structure and achieve α-hydroxylation.
2-Hydroxy-acid Dehydrogenases 2-Oxo-10-undecenoic acidStereoselective reduction of the α-keto group.Integration into a multi-step enzymatic cascade for chiral synthesis.

Engineering Microbial Cell Factories for Sustainable Production

The development of robust microbial cell factories is essential for the economically viable and sustainable production of this compound. bohrium.com Building on the biosynthetic pathways identified above, metabolic engineering strategies can be employed to create high-yield production strains. bohrium.com

Escherichia coli and Saccharomyces cerevisiae are common host organisms for producing specialty chemicals due to their well-understood genetics and established fermentation technologies. mdpi.com A potential strategy involves engineering these hosts to express the heterologous enzymes, such as a specific P450 monooxygenase, required for the conversion of 10-undecenoic acid. Key challenges to overcome include ensuring efficient enzyme expression, cofactor regeneration (e.g., NAD(P)H for P450s), and transporting the substrate and product across the cell membrane. acs.orgfrontiersin.org

Non-conventional microbes also offer significant advantages. bohrium.com For instance, certain Pseudomonas species are known to naturally produce polyhydroxyalkanoates (PHAs) from fatty acids like 10-undecenoic acid and may possess inherent tolerance to these compounds. ebi.ac.uk Engineering these strains by introducing a targeted hydroxylase and knocking out competing pathways, such as β-oxidation and PHA synthesis, could channel the metabolic flux towards the desired product.

Future research should focus on optimizing fermentation conditions, developing high-throughput screening methods to identify superior enzyme variants, and implementing strategies to minimize product toxicity and improve secretion.

Table 2: Potential Microbial Hosts for this compound Production

Microbial HostRationale for UseKey Engineering Strategies
Escherichia coli Well-characterized genetics, rapid growth, established industrial use. mdpi.comOverexpression of a specific P450/hydratase; engineering of cofactor regeneration systems; deletion of β-oxidation pathways. acs.org
Saccharomyces cerevisiae GRAS status, robust for industrial fermentation, possesses intracellular membrane systems beneficial for P450 expression. mdpi.comExpression of plant or bacterial P450s; enhancement of precursor supply; optimization of fermentation processes.
Pseudomonas species Natural ability to utilize fatty acids, potential for inherent tolerance mechanisms. ebi.ac.ukIntroduction of a targeted α-hydroxylase; knockout of competing pathways (e.g., PHA synthesis) to redirect metabolic flux.

Rational Design of Derivatives for Specific Chemical Transformations

The bifunctional nature of this compound makes it an ideal building block for creating a diverse range of chemical derivatives with tailored properties. The hydroxyl group allows for esterification and etherification, while the terminal double bond is reactive towards addition reactions, polymerization, and metathesis. mdpi.commdpi.com

The rational design of derivatives could lead to novel polymers, surfactants, and fine chemicals. For example, lipase-catalyzed esterification could be used to attach the molecule to other polymers or to create novel estolides. mdpi.com The terminal double bond can be functionalized via thiol-ene "click" chemistry to introduce a wide array of functionalities or to cross-link polymers, creating advanced hydrogels or resins. mdpi.com

Research into the synthesis of oxime esters from 10-undecenoic acid has shown promise in creating compounds with enhanced biological activity. researchgate.net Applying similar transformations to this compound could yield derivatives with unique pharmacological or antimicrobial properties, where the hydroxyl group adds a point for further modification or improved solubility.

Future work should systematically explore these transformations, correlating the structure of the resulting derivatives with their physicochemical properties and potential applications.

Table 3: Potential Derivatives of this compound and Their Applications

Derivative TypeChemical TransformationPotential Application
Polyesters/Polyethers Polycondensation reacting the hydroxyl and carboxyl groups.Creation of novel biodegradable polymers with tunable properties. researchgate.net
Functionalized Esters Esterification of the hydroxyl group with other functional molecules (e.g., phenolics).Synthesis of antioxidants, antimicrobials, or specialty lubricants. beilstein-journals.org
Thiol-ene Adducts "Click" chemistry addition of thiols across the terminal double bond.Cross-linking of polymers, surface modification, development of hydrogels. mdpi.com
Epoxides Epoxidation of the terminal double bond.Intermediate for producing diols, amines, and other fine chemicals.

Advanced Spectroscopic Approaches for In Situ Reaction Monitoring

To optimize the synthesis and transformation of this compound, a deep understanding of reaction kinetics and mechanisms is required. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) monitoring are invaluable tools for gaining this insight in real-time. rsc.orgspectroscopyonline.com

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for this purpose. By immersing a probe directly into the reaction mixture, one can monitor the disappearance of reactant peaks and the appearance of product peaks. For instance, in an esterification reaction, one could track the consumption of the carboxylic acid C=O band and the formation of the new ester C=O band. researchgate.net This provides immediate kinetic data without the need for sampling and off-line analysis.

Raman spectroscopy offers a complementary approach, particularly for reactions in aqueous media or for monitoring changes in C=C double bonds, which often have a strong Raman signal. beilstein-journals.org It could be employed to monitor the consumption of the terminal double bond of this compound during polymerization or addition reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy, while less commonly used for real-time monitoring due to equipment constraints, provides unparalleled structural detail. It can be used to identify transient intermediates and byproducts, offering deep mechanistic insights into complex transformations. mdpi.comresearchgate.net

Future research should focus on integrating these in situ monitoring techniques into both chemical and biocatalytic process development for this compound. This will accelerate the optimization of reaction conditions, improve yields, and enhance fundamental understanding of the underlying chemical and biological transformations.

Table 4: Spectroscopic Techniques for In Situ Monitoring

Spectroscopic TechniqueInformation ProvidedApplication Example
ATR-FTIR Real-time functional group concentration (e.g., -OH, C=O, C-O). researchgate.netrsc.orgMonitoring the kinetics of esterification or polymerization reactions.
Raman Spectroscopy Real-time changes in specific bonds, especially non-polar ones (e.g., C=C). beilstein-journals.orgTracking the consumption of the terminal double bond in addition or metathesis reactions.
Process NMR Detailed structural information, identification of intermediates and byproducts. mdpi.comMechanistic studies of enzymatic or chemical synthesis to identify rate-limiting steps.

Q & A

What analytical methods are recommended for quantifying 2-Hydroxy-10-undecenoic acid in complex matrices like biological samples?

Level: Basic
Methodological Answer:
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is widely used due to its high sensitivity and specificity. Key parameters include:

  • Column: C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm particles).
  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
  • Detection: Negative ion mode with multiple reaction monitoring (MRM) for fragmentation ions (e.g., m/z 185 → 127).
  • Validation: Include limits of detection (LOD) < 0.1 µg/mL and recovery rates of 90–110% .
    Alternative methods like near-infrared spectroscopy (NIRS) coupled with chemometrics can provide rapid screening but require robust calibration models .

How can researchers confirm the structural integrity of this compound during synthesis or storage?

Level: Advanced
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^13C-NMR to verify hydroxyl (-OH) and unsaturated (C=C) group positions. For example, the hydroxyl proton typically resonates at δ 4.1–4.3 ppm, while olefinic protons appear at δ 5.3–5.6 ppm .
  • X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and bond angles, critical for understanding reactivity .
  • Stability Monitoring: Store samples at –20°C in inert atmospheres to prevent oxidation or hydrolysis. Avoid exposure to strong acids/alkalis, which degrade the compound .

What experimental design considerations are critical for studying the bioactivity of this compound in cellular models?

Level: Advanced
Methodological Answer:

  • Purity Standards: Ensure ≥98% purity via HPLC (e.g., Agilent ZORBAX Eclipse Plus C18 column) to exclude confounding effects from impurities .
  • Dose-Response Curves: Use logarithmic concentration ranges (e.g., 1–100 µM) to identify EC50_{50} values. Include solvent controls (e.g., DMSO ≤0.1%).
  • Data Normalization: Normalize bioactivity data to housekeeping genes (e.g., GAPDH) in RT-qPCR assays or β-actin in Western blots .
  • Replication: Triplicate independent experiments with blinded analysis to reduce bias .

How should researchers address discrepancies in reported stability data for this compound under varying pH conditions?

Level: Advanced
Methodological Answer:

  • Systematic Stability Studies: Conduct accelerated degradation tests at pH 2–12 (using HCl/NaOH buffers) and monitor via UHPLC-MS/MS. Plot degradation kinetics (e.g., first-order rate constants) to identify pH-sensitive regions .
  • Isotope-Labeled Tracers: Use deuterated analogs (e.g., D2_2-2-Hydroxy-10-undecenoic acid) to trace degradation pathways and identify byproducts .
  • Cross-Validation: Compare results with independent labs using standardized protocols (e.g., ISO/IEC 17025) to resolve methodological inconsistencies .

What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
  • Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of aerosols.
  • Spill Management: Absorb spills with inert materials (e.g., quartz sand) and dispose as hazardous waste (OECD Guidelines) .
  • Storage: Keep in amber glass vials under nitrogen at 4°C to minimize photolytic and oxidative degradation .

How can researchers optimize the synthesis of this compound to improve yield and selectivity?

Level: Advanced
Methodological Answer:

  • Catalytic Hydroxylation: Use Sharpless asymmetric dihydroxylation with OsO4_4/NMO to introduce the hydroxyl group at C2 with >90% enantiomeric excess .
  • Solvent Selection: Employ tetrahydrofuran (THF) or dichloromethane (DCM) for better reagent solubility and reaction homogeneity.
  • Workup Protocols: Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Yield Monitoring: Track reaction progress using thin-layer chromatography (TLC) with UV visualization at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-10-undecenoic acid
Reactant of Route 2
2-Hydroxy-10-undecenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.